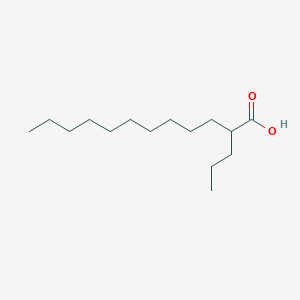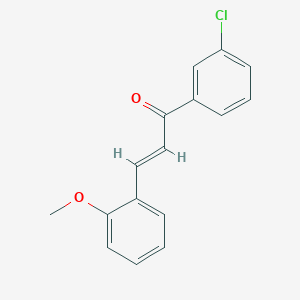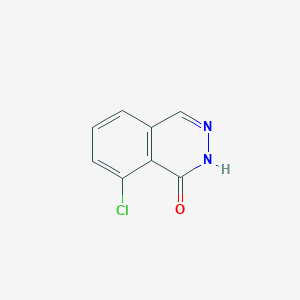
Dodecanoic acid, 2-propyl-
Vue d'ensemble
Description
“Dodecanoic acid, 2-propyl-” is also known as “Propyl dodecanoate” or “Propyl laurate”. It has a molecular formula of C15H30O2 and a molecular weight of 242.3975 .
Chemical Reactions Analysis
“Dodecanoic acid, 2-propyl-” has been used in a study to catalyze the ketonic decarboxylation of dodecanoic acid to form 12-tricosanone at moderate temperatures (250 °C, 280 °C, and 300 °C) with low catalyst loads of 1% (w/w), 3% (w/w), and 5% (w/w) with respect to the dodecanoic acid .Applications De Recherche Scientifique
Thermal and Interfacial Properties in Surfactants
Dodecanoic acid, 2-propyl-, has been studied for its thermal and interfacial properties in surfactants. In a study by Hussain, Kamal, & Sultan (2017), dodecanoic acid-based cationic gemini surfactants demonstrated excellent thermal stability, retaining their structure even after exposure to high temperatures. These surfactants showed a decrease in interfacial tension with increasing temperature, indicating potential applications in high-temperature environments like carbonate reservoirs.
Thermal Energy Storage Applications
Dodecanoic acid has been explored for its potential in thermal energy storage, particularly in solar thermal applications. Desgrosseilliers, Whitman, Groulx, & White (2013) examined the melting transition of dodecanoic acid, revealing its suitability for latent heat energy storage (Desgrosseilliers et al., 2013).
Corrosion Inhibition
A study by Liu, Gu, Zhang, Wang, Dong, Cheng, & Liu (2016) highlighted the application of dodecanoic acid in inhibiting the corrosion of carbon steel in CO2-containing environments. The acid effectively prevented the adhesion of iron-oxidizing bacteria on steel surfaces, making it a potential inhibitor in oilfield water systems (Liu et al., 2016).
Hydrophobic Calcium Carbonate Synthesis
Wang, Piao, Zhai, Hickman, & Li (2010) utilized dodecanoic acid in the synthesis of hydrophobic calcium carbonate particles. The acid acted as an organic substrate, influencing the nucleation and growth of calcium carbonate, suggesting applications in material sciences (Wang et al., 2010).
Mosquito Repellent Properties
In a study by Cantrell, Zaki, Reichley, Sink, Kim, & Ali (2020), dodecanoic acid was found to have significant biting deterrent effects against Aedes aegypti, a mosquito species. This points to its potential use in mosquito repellent formulations (Cantrell et al., 2020).
Pest Control in Agriculture
The application of dodecanoic acid in agriculture was demonstrated in a study by Herrbach (1987), where it was used to control aphid colonization on sugar beet plants, indicating its use in pest management (Herrbach, 1987).
Biofuel and Renewable Energy Production
Funk, Rimmel, Schorsch, Sieber, & Schmid (2017) discussed the transformation of dodecanoic acid methyl ester, derived from coconut oil, into dodecanedioic acid by Candida tropicalis, highlighting a sustainable route for biofuel and renewable chemical production (Funk et al., 2017).
Safety and Hazards
Propriétés
IUPAC Name |
2-propyldodecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-5-6-7-8-9-10-11-13-14(12-4-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJUGDERYCCDBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(CCC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432220 | |
| Record name | Dodecanoic acid, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecanoic acid, 2-propyl- | |
CAS RN |
101452-98-6 | |
| Record name | Dodecanoic acid, 2-propyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3071798.png)

![Bis-(8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl)-amine](/img/structure/B3071811.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-4-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071826.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-(pyridin-2-yl)pyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071830.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2R)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071836.png)
![(3aR,5R,6S,6aR)-2,2-dimethyl-5-{[(2S)-2-phenylpyrrolidin-1-yl]methyl}-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B3071838.png)
![1,3-Dimethyl 2-{[(pyridin-2-yl)amino]methylidene}propanedioate](/img/structure/B3071845.png)


![4-Nitrobenzo[D]oxazole-2-thiol](/img/structure/B3071878.png)
![methyl 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-carboxylate](/img/structure/B3071882.png)